4,5-Dihydroisothiazole 1,1-dioxide
Overview
Description
4,5-Dihydroisothiazole 1,1-dioxide is a chemical compound with the molecular formula C3H5NO2S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another synthetic strategy involves the oxidation of 4-aryl-3-imino-1,2,5-thiadiazolidines 1,1-dioxides .Molecular Structure Analysis
The molecular structure of this compound includes a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen . The bond lengths typical for neutral and anion radical species provide a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds .Chemical Reactions Analysis
The chemical reactivity of this compound includes the ability to form coordination compounds . The chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms have also been discussed .Physical and Chemical Properties Analysis
This compound has a molecular weight of 119.14 . It should be stored in a sealed, dry container at room temperature .Scientific Research Applications
Chemical Synthesis and Derivatives
4,5-Dihydroisothiazole 1,1-dioxide serves as a crucial intermediate in chemical synthesis. Beccalli, Clerici, and Gelmi (1999) developed a method for introducing heteroatom substituents at the C-5 position of isothiazole dioxides, including this compound. This method allows for the preparation of various biologically significant derivatives (Beccalli, Clerici, & Gelmi, 1999).
Stereoselective Synthesis
Isothiazole 1,1-dioxides, including the 4,5-dihydro derivative, are integral in stereoselective synthesis. Schulze and Illgen (1997) discussed the use of these compounds in creating chiral auxiliaries for stereoselective synthesis, highlighting their role in the preparation of pharmacologically important compounds (Schulze & Illgen, 1997).
Bioactive Compound Synthesis
Postel, Nhien, Villa, and Ronco (2001) attached the this compound ring to monosaccharides for synthesizing aza analogues of TSAO RT inhibitors, demonstrating its potential in creating bioactive compounds (Postel et al., 2001).
Chemical Reactivity Studies
Dyachenko, Dobrydnev, and Volovenko (2018) examined the reactivity of the β-amino-γ-sultam system in 4,5-dihydroisothiazole 1,1-dioxides, providing insights into its interactions with various electrophiles. This study contributes to understanding its chemical properties and potential applications in synthesis (Dyachenko, Dobrydnev, & Volovenko, 2018).
Molecular Probe Discovery
Rolfe et al. (2011) reported the construction of libraries of triazole-containing isothiazolidine 1,1-dioxides, including the dihydroisothiazole 1,1-dioxide derivative, for molecular probe discovery. These libraries are useful in identifying small molecular probes (Rolfe et al., 2011).
Mechanism of Action
Safety and Hazards
Handling of 4,5-Dihydroisothiazole 1,1-dioxide should be done in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . The compound has been associated with hazard statements H302, H315, H319, and H335 .
Future Directions
Properties
IUPAC Name |
4,5-dihydro-1,2-thiazole 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2S/c5-7(6)3-1-2-4-7/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSUPMMZBZLKOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596102 | |
Record name | 4,5-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881652-45-5 | |
Record name | 4,5-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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